

Application Notes and Protocols: Elenestinib in Mast Cell Degranulation Assays

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Compound of Interest		
Compound Name:	Elenestinib	
Cat. No.:	B11927276	Get Quote

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Introduction

Elenestinib (BLU-263) is an investigational, next-generation, potent, and highly selective inhibitor of the KIT D816V mutation.[1] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a disorder characterized by the excessive proliferation and activation of mast cells.[1][2] Clinical trials, such as the HARBOR study, are evaluating the efficacy and safety of **elenestinib** in patients with indolent systemic mastocytosis (ISM), with findings indicating that the treatment can reduce mast cell burden and improve patient symptoms.[3][4][5]

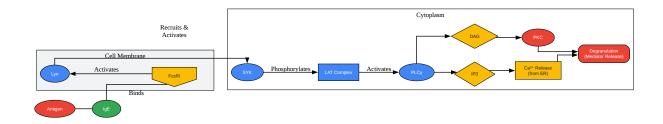
Mast cell activation and subsequent degranulation, the process of releasing inflammatory mediators like histamine and β -hexosaminidase, are central to the pathophysiology of SM and other allergic diseases. A key signaling pathway in IgE-mediated mast cell activation involves the spleen tyrosine kinase (SYK). Following the aggregation of the high-affinity IgE receptor (Fc ϵ RI), SYK is activated and initiates a cascade of downstream signaling events that are essential for degranulation.[6][7][8][9][10] While **elenestinib**'s primary target is KIT D816V, evaluating its effects on mast cell degranulation is crucial for understanding its full therapeutic potential.



This document provides a detailed protocol for assessing the inhibitory activity of **elenestinib** on mast cell degranulation using a β -hexosaminidase release assay with the human mast cell line, LAD2.

Signaling Pathway in Mast Cell Degranulation

The following diagram illustrates the pivotal role of SYK in the FcɛRI-mediated signaling cascade that leads to mast cell degranulation.



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Figure 1. Simplified SYK signaling pathway in mast cell degranulation.

Experimental Protocol: Elenestinib Mast Cell Degranulation Assay

This protocol details the measurement of β -hexosaminidase release from the human mast cell line LAD2 as an indicator of degranulation.

Materials and Reagents

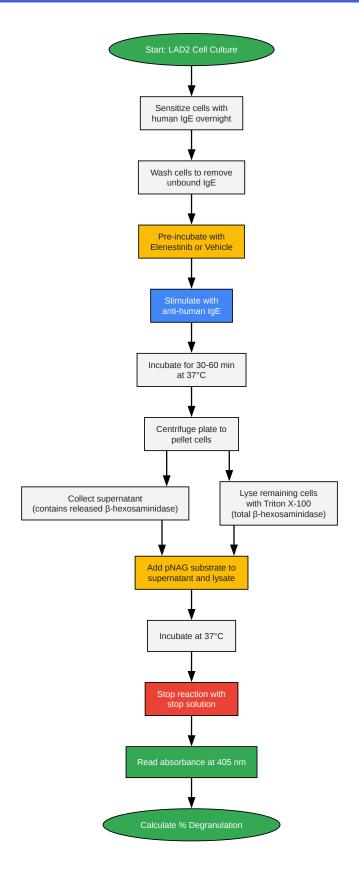


Material/Reagent	Supplier (Example)		
Human Mast Cell Line (LAD2)	N/A (obtained from Dr. A. Kirshenbaum, NIH)		
Stem Cell Factor (SCF)	PeproTech		
RPMI 1640 Medium	Gibco		
Fetal Bovine Serum (FBS)	Gibco		
Penicillin-Streptomycin	Gibco		
Human IgE	Abcam		
Anti-Human IgE Antibody	BioLegend		
Elenestinib	Selleckchem		
Tyrode's Buffer	Sigma-Aldrich		
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)	Sigma-Aldrich		
Triton X-100	Sigma-Aldrich		
96-well flat-bottom plates	Corning		

Experimental Workflow

The following diagram outlines the key steps of the mast cell degranulation assay.





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Figure 2. Experimental workflow for the β -hexosaminidase release assay.



Step-by-Step Protocol

- Cell Culture: Culture LAD2 cells in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, and 100 ng/mL SCF. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Sensitization: Seed LAD2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well.
 Sensitize the cells by adding human IgE to a final concentration of 1 μg/mL and incubate overnight at 37°C.
- Washing: The next day, gently wash the cells three times with Tyrode's buffer to remove any unbound IgE.
- Pre-incubation with Elenestinib: Prepare serial dilutions of elenestinib in Tyrode's buffer.
 Add the elenestinib dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells
 and pre-incubate for 1-2 hours at 37°C. A suggested concentration range for elenestinib is 1
 nM to 10 μM.
- Stimulation: Induce degranulation by adding anti-human IgE antibody to a final concentration
 of 1 μg/mL to all wells except for the negative control (unstimulated) and total release wells.
- Incubation: Incubate the plate for 30-60 minutes at 37°C.
- Sample Collection:
 - Centrifuge the plate at 400 x g for 5 minutes at 4°C.
 - \circ Carefully collect 50 μ L of the supernatant from each well and transfer to a new 96-well plate. This contains the released β -hexosaminidase.
 - \circ To determine the total amount of β -hexosaminidase, lyse the remaining cells in the original plate by adding 50 μ L of 0.1% Triton X-100.
- Enzymatic Assay:
 - \circ Add 50 μ L of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well of the supernatant plate and the cell lysate plate.



- Incubate both plates for 60-90 minutes at 37°C.[11][12]
- · Stop Reaction and Absorbance Reading:
 - Stop the enzymatic reaction by adding 150 μL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0) to each well.
 - Read the absorbance at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β -hexosaminidase release for each condition using the following formula:

% Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

The results can be plotted as a dose-response curve to determine the IC_{50} value of elenestinib.

Data Presentation

The quantitative data from the degranulation assay should be summarized in a clear and structured table for easy comparison.



Treatment Group	Elenestinib Conc. (µM)	Absorbance (405 nm) - Supernatan t (Mean ± SD)	Absorbance (405 nm) - Lysate (Mean ± SD)	% Degranulati on (Mean ± SD)	% Inhibition (Mean ± SD)
Unstimulated Control	0				
Stimulated Control	0	0			
Elenestinib	0.001	_			
Elenestinib	0.01				
Elenestinib	0.1	_			
Elenestinib	1	_			
Elenestinib	10				

Conclusion

This application note provides a comprehensive protocol for evaluating the effect of **elenestinib** on mast cell degranulation. By employing the β -hexosaminidase release assay, researchers can quantify the inhibitory potential of **elenestinib** and further elucidate its mechanism of action in the context of mast cell-driven diseases. This standardized protocol will aid in the preclinical assessment of **elenestinib** and similar compounds in drug development pipelines.

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